1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring, a methoxybenzenesulfonyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrole ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methoxy group. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparison with Similar Compounds
1-(4-Methoxybenzenesulfonyl)-3-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
4-Methoxybenzenesulfonyl chloride: This compound is used as a reagent in organic synthesis and shares the methoxybenzenesulfonyl group.
3-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid: This compound shares the pyrrole and carboxylic acid groups but lacks the methoxybenzenesulfonyl group.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3-methyl-2,5-dihydropyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-9-7-8-14(12(9)13(15)16)20(17,18)11-5-3-10(19-2)4-6-11/h3-7,12H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZAFHPZXOWSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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